Cas no 70210-09-2 (3-methyl-4-[[4-(methylsulphonyl)-2-nitrophenyl]azo]-1-phenyl-1H-pyrazol-5-amine)
![3-methyl-4-[[4-(methylsulphonyl)-2-nitrophenyl]azo]-1-phenyl-1H-pyrazol-5-amine structure](https://it.kuujia.com/scimg/cas/70210-09-2x500.png)
70210-09-2 structure
Nome del prodotto:3-methyl-4-[[4-(methylsulphonyl)-2-nitrophenyl]azo]-1-phenyl-1H-pyrazol-5-amine
3-methyl-4-[[4-(methylsulphonyl)-2-nitrophenyl]azo]-1-phenyl-1H-pyrazol-5-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-methyl-4-[[4-(methylsulphonyl)-2-nitrophenyl]azo]-1-phenyl-1H-pyrazol-5-amine
- (3E,4E)-5-methyl-4-{2-[4-(methylsulfonyl)-2-nitrophenyl]hydrazinylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine
- 1H-Pyrazol-5-amine, 3-methyl-4-((4-(methylsulfonyl)-2-nitrophenyl)azo)-1-phenyl-
- 1H-Pyrazol-5-amine, 3-methyl-4-(2-(4-(methylsulfonyl)-2-nitrophenyl)diazenyl)-1-phenyl-
- 3-Methyl-4-((4-(methylsulphonyl)-2-nitrophenyl)azo)-1-phenyl-1H-pyrazol-5-amine
- EINECS 274-406-3
- 1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl-
- DTXSID7072044
- 70210-09-2
- 3-Methyl-4-[2-[4-(methylsulfonyl)-2-nitrophenyl]diazenyl]-1-phenyl-1H-pyrazol-5-amine
- NS00037020
- 1H-Pyrazol-5-amine, 3-methyl-4-[2-[4-(methylsulfonyl)-2-nitrophenyl]diazenyl]-1-phenyl-
- FA3DT29VPT
- BBCXHOYGGYKBRN-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C17H16N6O4S/c1-11-16(17(18)22(21-11)12-6-4-3-5-7-12)20-19-14-9-8-13(28(2,26)27)10-15(14)23(24)25/h3-10H,18H2,1-2H3
- Chiave InChI: BBCXHOYGGYKBRN-UHFFFAOYSA-N
- Sorrisi: CC1=NN(C(=C1N=NC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-])N)C3=CC=CC=C3
Proprietà calcolate
- Massa esatta: 400.09558
- Massa monoisotopica: 400.095374
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 28
- Conta legami ruotabili: 4
- Complessità: 791
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 152
Proprietà sperimentali
- Densità: 1.504
- Punto di ebollizione: 569.468°C at 760 mmHg
- Punto di infiammabilità: 298.203°C
- Indice di rifrazione: 1.704
- PSA: 145.84
3-methyl-4-[[4-(methylsulphonyl)-2-nitrophenyl]azo]-1-phenyl-1H-pyrazol-5-amine Letteratura correlata
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
70210-09-2 (3-methyl-4-[[4-(methylsulphonyl)-2-nitrophenyl]azo]-1-phenyl-1H-pyrazol-5-amine) Prodotti correlati
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti
